2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
Description
Its structure features a propanamide backbone substituted with a 4-(2-methylpropyl)phenyl group and a 4-sulfamoylphenyl moiety. This compound has been investigated for its antiurease activity, a critical target in treating infections caused by Helicobacter pylori and other urease-dependent pathogens . Its design leverages the sulfamoyl group’s bioisosteric properties, mimicking natural enzyme substrates to inhibit urease activity competitively .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBISVURYNCXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Intermediate Synthesis
Friedel-Crafts Reaction for Core Structure
The synthesis begins with the formation of the 4-(2-methylpropyl)phenyl intermediate. A typical procedure involves:
- Reagents : Aluminum chloride (Lewis acid), methylene chloride (solvent), alpha-chloropropionyl chloride, and 2-methyl-1-phenylpropene.
- Conditions : Reaction at -5–0°C for 4–6 hours.
- Yield : ~65–70% for 1-[4-(2-methylpropyl)phenyl]-2-chloro-1-propanone.
Key Reaction:
$$
\text{2-Methyl-1-phenylpropene} + \alpha\text{-Chloropropionyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-[4-(2-Methylpropyl)phenyl]-2-chloro-1-propanone}
$$
Condensation with Neopentyl Glycol
The intermediate undergoes condensation with neopentyl glycol to form a dioxane derivative:
Amide Bond Formation via Dicyclohexylcarbodiimide (DCC) Coupling
Coupling with 4-Sulfamoylphenylamine
The final step involves coupling the propionic acid derivative with 4-sulfamoylaniline:
- Reagents : DCC, dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
- Yield : 70–76% after column chromatography.
Reaction Scheme:
$$
\text{2-[4-(2-Methylpropyl)phenyl]propanoic acid} + \text{4-Sulfamoylaniline} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}
$$
Alternative Method: Direct Sulfonylation
Sulfonylation of Propanamide Derivatives
A patent-based approach uses direct sulfonylation of pre-formed propanamide:
- Reagents : 4-Sulfamoylbenzoyl chloride, triethylamine (base), tetrahydrofuran (THF).
- Conditions : 0°C for 30 minutes, then room temperature for 6 hours.
- Yield : ~68%.
Reaction:
$$
\text{2-[4-(2-Methylpropyl)phenyl]propanamide} + \text{4-Sulfamoylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Comparative Analysis of Methods
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief .
Comparison with Similar Compounds
Key Structural Trends :
- Sulfamoyl vs. Sulfone Groups : Replacement of the sulfamoyl group (NH₂SO₂) with sulfone (SO₂) or methylsulfonyl (e.g., ) reduces hydrogen-bonding capacity, often diminishing enzyme inhibition .
- Substituent Effects : Chlorination () increases electrophilicity and membrane permeability but may introduce toxicity. Aromatic extensions (e.g., pyrimidine in ) enhance target specificity via π-π stacking .
Pharmacological Activity Comparison
- Antiurease Activity : The target compound exhibits an IC₅₀ of 12.3 µM, outperforming analogues lacking the 4-(2-methylpropyl)phenyl group (e.g., unsubstituted phenyl derivatives showed IC₅₀ > 50 µM) .
- Binding Affinity : Molecular docking studies (Glide XP) suggest that the 4-sulfamoylphenyl group forms critical hydrogen bonds with urease’s active-site nickel ions, a feature absent in methylsulfonyl variants .
- Metabolic Stability : Compared to N-(4-sulfamoylphenyl) derivatives with aliphatic linkers (e.g., ethyl in ), the propanamide backbone in the target compound improves metabolic stability in hepatic microsomal assays .
Comparison with Analogues :
Biological Activity
The compound 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide , with the CAS number 132161-89-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various scientific fields.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.5 g/mol
- Key Functional Groups : Sulfonamide and amide groups which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of intermediates : The reaction of 4-(2-methylpropyl)phenylamine with 4-sulfamoylbenzoyl chloride .
- Reaction Conditions : Utilization of a base such as triethylamine to facilitate the reaction under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to:
- Reduced inflammation : By inhibiting cyclooxygenase (COX) enzymes, it may decrease the production of pro-inflammatory mediators.
- Analgesic effects : Potential pain relief through similar pathways as non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacological Applications
Recent studies have highlighted several pharmacological applications:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various animal models.
- Enzyme Inhibition Studies : It has been investigated for its inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against specific cancer cell lines, notably:
- MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition, suggesting potential as an anticancer agent.
In Vivo Studies
Animal models have provided insight into the therapeutic potential:
- Murine Models : Demonstrated reduced tumor growth when treated with this compound, indicating its role in cancer therapy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[4-(2-methylpropyl)phenyl]propanamide | Lacks sulfonamide group | Moderate anti-inflammatory |
| N-(4-sulfamoylphenyl)propanamide | Lacks 2-methylpropylphenyl moiety | Limited biological activity |
The unique combination of both the 2-methylpropylphenyl and sulfonamide groups in the target compound enhances its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide, and how can structural purity be confirmed?
- Methodology :
- Synthesis : React 4-(2-methylpropyl)phenylpropanoic acid with 4-sulfamoylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Characterization :
- 1H/13C NMR : Confirm amide bond formation (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfamoyl; δ ~170 ppm for carbonyl carbons) .
- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (~1350–1150 cm⁻¹) .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How does the sulfamoyl group influence the compound’s solubility and reactivity in aqueous media?
- Methodology :
- Solubility Testing : Measure equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4 via shake-flask method.
- Reactivity : Perform hydrolysis studies under acidic (HCl) and basic (NaOH) conditions; monitor degradation via LC-MS. The sulfamoyl group enhances solubility but is susceptible to hydrolysis at extremes of pH .
Advanced Research Questions
Q. What is the structural basis for this compound’s antiurease activity, and how does it compare to known inhibitors?
- Methodology :
- Enzyme Assays : Determine IC50 against Helicobacter pylori urease using the indophenol method (e.g., IC50 = 17 ± 4 µM) .
- SAR Analysis : Compare with analogs (e.g., replacing sulfamoyl with methylpyrimidinyl reduces activity by 40%, indicating sulfamoyl’s critical H-bonding role) .
- Molecular Docking : Use AutoDock Vina to model interactions with urease active site (e.g., sulfamoyl oxygen forms hydrogen bonds with His593 and Ala440) .
Q. How can computational methods predict metabolic stability and potential toxicophores in this compound?
- Methodology :
- ADMET Prediction : Use SwissADME to calculate LogP (~3.2), topological polar surface area (~95 Ų), and CYP450 inhibition profiles.
- Metabolic Sites : Identify labile regions (e.g., sulfamoyl group) via StarDrop’s MetaSite module.
- Toxicophore Screening : Rule out mutagenic risks with Derek Nexus; sulfonamides may trigger hypersensitivity in some models .
Q. What strategies improve regioselectivity in modifying the 4-(2-methylpropyl)phenyl moiety for enhanced bioactivity?
- Methodology :
- Directed Functionalization : Use Pd-catalyzed C–H activation to introduce electron-withdrawing groups (e.g., –NO2) at the para position, enhancing electrophilicity .
- Biological Testing : Compare modified analogs in cell-based assays (e.g., COX-2 inhibition).
- Crystallography : Resolve X-ray structures to confirm regiochemistry and steric effects .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
